molecular formula C11H19ClN2O2 B13977131 N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

Cat. No.: B13977131
M. Wt: 246.73 g/mol
InChI Key: HXNRWJJCESJHFH-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceuticals due to their diverse biological activities .

Chemical Reactions Analysis

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

N-[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)13(2)8-10-3-5-14(6-4-10)11(16)7-12/h10H,3-8H2,1-2H3

InChI Key

HXNRWJJCESJHFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1CCN(CC1)C(=O)CCl

Origin of Product

United States

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